molecular formula C25H28N2O4 B2684797 2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[(4-methylphenyl)methoxy]-4H-pyran-4-one CAS No. 898456-91-2

2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[(4-methylphenyl)methoxy]-4H-pyran-4-one

Cat. No.: B2684797
CAS No.: 898456-91-2
M. Wt: 420.509
InChI Key: SOQYRHVWKBRYPP-UHFFFAOYSA-N
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Description

2-{[4-(4-Methoxyphenyl)piperazin-1-yl]methyl}-5-[(4-methylphenyl)methoxy]-4H-pyran-4-one is a synthetic heterocyclic compound featuring a pyran-4-one core substituted with a 4-(4-methoxyphenyl)piperazine group at position 2 and a 4-methylbenzyloxy group at position 4. This structure combines arylpiperazine and pyranone motifs, which are common in bioactive molecules targeting neurological and metabolic pathways. The 4-methoxyphenylpiperazine moiety is frequently associated with receptor modulation (e.g., serotonin, dopamine) , while the pyranone core may influence pharmacokinetic properties such as solubility and metabolic stability .

Properties

IUPAC Name

2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4/c1-19-3-5-20(6-4-19)17-31-25-18-30-23(15-24(25)28)16-26-11-13-27(14-12-26)21-7-9-22(29-2)10-8-21/h3-10,15,18H,11-14,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQYRHVWKBRYPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[(4-methylphenyl)methoxy]-4H-pyran-4-one typically involves multiple steps. One common approach is the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (such as piperazine), and a compound containing an active hydrogen atom (such as a phenol or aniline derivative). The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:

    Continuous flow reactors: To maintain consistent reaction conditions

    Purification steps: Such as recrystallization or chromatography to isolate the desired product

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[(4-methylphenyl)methoxy]-4H-pyran-4-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride

    Substitution: Nucleophilic or electrophilic substitution reactions, often involving halogenated reagents

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[(4-methylphenyl)methoxy]-4H-pyran-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules

    Biology: Studied for its interactions with biological macromolecules

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of 2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[(4-methylphenyl)methoxy]-4H-pyran-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may:

    Bind to active sites: Inhibiting or activating enzyme activity

    Interact with receptors: Modulating signal transduction pathways

    Alter cellular processes: Affecting gene expression or protein synthesis

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
Target Compound Pyran-4-one 2: 4-(4-methoxyphenyl)piperazine-methyl; 5: 4-methylbenzyloxy C₂₅H₂₇N₂O₃* ~409.5 Dual arylpiperazine and pyranone functionality
4-(4-Methoxyphenoxy)-2-(4-methylphenyl)-5-piperidino-3(2H)-pyridazinone Pyridazin-3-one 4: 4-methoxyphenoxy; 2: 4-methylphenyl; 5: piperidine C₂₃H₂₅N₃O₃ 391.46 Pyridazinone core with phenoxy and piperidine groups
Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate Pyrimidine 2: 4-(4-methoxyphenyl)piperazine; 4: methyl; 5: ethyl carboxylate C₁₉H₂₄N₄O₃ 356.42 Ester functionality for enhanced lipophilicity
(5E)-2-[4-(4-Methylphenyl)piperazin-1-yl]-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one Thiazol-4-one 2: 4-(4-methylphenyl)piperazine; 5: 3-nitrobenzylidene C₂₂H₂₁N₅O₃S 435.5 Conjugated nitrophenyl group for electronic effects

Key Observations:

  • Pyridazinones are often associated with cardiovascular activity, whereas pyranones are less studied but may offer unique solubility profiles .
  • Piperazine Modifications : The target compound’s 4-methoxyphenylpiperazine group contrasts with the 4-methylphenylpiperazine in , which may alter receptor selectivity. Methoxy groups typically enhance metabolic stability compared to methyl groups .

Biological Activity

The compound 2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[(4-methylphenyl)methoxy]-4H-pyran-4-one , also known by its CAS number 1190269-59-0, is a synthetic organic molecule that has garnered attention for its potential pharmacological properties. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H20N2O4C_{17}H_{20}N_{2}O_{4} with a molecular weight of 316.35 g/mol. The structural representation highlights the presence of a pyranone core, which is often associated with diverse biological activities.

PropertyValue
Molecular FormulaC₁₇H₂₀N₂O₄
Molecular Weight316.35 g/mol
CAS Number1190269-59-0
SMILESCOc1ccc(N2CCN(Cc3cc(=O)c(O)co3)CC2)cc1

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the serotonin (5-HT) receptors. Research indicates that compounds with similar piperazine moieties often act as modulators of serotonergic pathways, which can influence mood and anxiety disorders.

Serotonin Receptor Interaction

Studies have demonstrated that derivatives of piperazine can selectively bind to 5-HT receptors, particularly the 5-HT_1A subtype, which plays a crucial role in mood regulation and anxiety. For instance, compounds structurally related to our target compound have shown high affinity for these receptors, suggesting potential anxiolytic effects .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and therapeutic potential of this compound against various cancer cell lines. For example, related compounds have shown significant activity against colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines with IC50 values indicating effective inhibition of cell proliferation .

Case Studies

  • Antitumor Activity : A study reported that a structurally analogous compound exhibited an IC50 value of 6.2 μM against HCT-116 cells, indicating promising antitumor activity .
  • Neuropharmacological Effects : Another investigation into similar piperazine derivatives highlighted their ability to reduce anxiety-like behavior in animal models, correlating with their binding affinity for serotonin receptors .

Pharmacological Applications

The potential applications of this compound include:

  • Anxiolytic Agents : Given its interaction with serotonin receptors, it may serve as a candidate for developing new anxiolytics.
  • Anticancer Therapies : Its demonstrated cytotoxicity against cancer cell lines positions it as a potential lead compound for further development in cancer therapeutics.

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